molecular formula C24H46NO9P B1245318 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine

Cat. No.: B1245318
M. Wt: 523.6 g/mol
InChI Key: JZWNYZVVZXZRRH-YFKVPUFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-oleoyl-sn-glycero-3-phosphoserine is a 1-acyl-sn-glycerophosphoserine compound having an oleoyl substituent at the 1-hydroxy position. It derives from a glycerol. It is a conjugate acid of a 1-oleoyl-sn-glycero-3-phosphoserine(1-).

Scientific Research Applications

Asthma Diagnosis

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine was identified as a key metabolite in the sputum of asthma patients, suggesting its potential use in early diagnosis and risk prediction of asthma. This discovery was made through metabolomics, using ultra-high-performance liquid chromatography coupled to quadruple time-of-flight mass spectrometry (Tian et al., 2017).

Enzymatic Synthesis

An improved method for synthesizing this compound and related compounds was described, highlighting its importance in enzymatic reactions and potential applications in lipid studies (Paltauf, 1976).

Lipid Bilayer Studies

The compound has been used in studies exploring the behavior of lipid bilayers, contributing to our understanding of membrane dynamics and interactions. These insights are crucial for biomedical and biophysical research (Hinderliter et al., 1994).

Neurotrophic Effects

Research has indicated that this compound may have neurotrophic effects, potentially impacting the synthesis of nerve growth factors in astrocytes. This could have implications for neurodegenerative diseases and brain health (Kwon et al., 2003).

Lipid Bilayer Stability

Studies have shown that this compound contributes to the stability of phospholipid multilayers at the air-water interface, which is relevant for understanding cell membrane interactions and the design of biomimetic materials (Saccani et al., 2004).

Properties

Molecular Formula

C24H46NO9P

Molecular Weight

523.6 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C24H46NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31)/b10-9-/t21-,22+/m1/s1

InChI Key

JZWNYZVVZXZRRH-YFKVPUFHSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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